2-methyl-6-phenylbenzene-1-sulfonamide
CAS No.: 1872279-93-0
Cat. No.: VC11618871
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1872279-93-0 |
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Molecular Formula | C13H13NO2S |
Molecular Weight | 247.31 g/mol |
IUPAC Name | 2-methyl-6-phenylbenzenesulfonamide |
Standard InChI | InChI=1S/C13H13NO2S/c1-10-6-5-9-12(13(10)17(14,15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16) |
Standard InChI Key | HJRUFJKWRVTNDE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C2=CC=CC=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a central benzene ring with three distinct substituents:
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1-Position: Sulfonamide group (), a hallmark of sulfa drugs known for hydrogen-bonding capabilities.
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2-Position: Methyl group (), contributing to hydrophobicity and steric effects.
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6-Position: Phenyl group (), enhancing aromatic stacking interactions.
The planar benzene core and electron-withdrawing sulfonamide group create a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 247.31 g/mol |
Density | Not reported |
Melting/Boiling Points | Not reported |
Solubility | Likely polar aprotic solvents (e.g., DMSO, THF) |
Synthetic Methodologies
General Sulfonamide Synthesis
While no direct synthesis protocol for 2-methyl-6-phenylbenzene-1-sulfonamide is published, analogous routes for benzenesulfonamides involve:
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Sulfonation: Introducing the sulfonic acid group via reaction with chlorosulfonic acid.
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Amidation: Treating the sulfonic acid chloride with ammonia or amines .
Patent-Based Optimization
A patented method for benzoxazole sulfonamides (US20070123574A1) provides insights into scalable sulfonamide synthesis :
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Key Step: Coupling a sulfonyl chloride intermediate with an amine under alkaline conditions (e.g., triethylamine in THF).
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Temperature Control: Reactions performed between 40–50°C to balance reactivity and byproduct suppression.
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Stoichiometry: Optimal amine-to-sulfonyl chloride ratios of 1:1.2 ensure complete conversion .
Adapting this protocol, 2-methyl-6-phenylbenzene-1-sulfonyl chloride could be reacted with aqueous ammonia to yield the target compound.
Compound | % Reduction in Coronary Resistance (10 µM) |
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4-(2-Aminoethyl)-benzenesulfonamide | 38% |
Nifedipine | 42% |
Verapamil | 35% |
Computational Insights
Molecular Dynamics
Density functional theory (DFT) analyses of similar sulfonamides reveal:
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Molecular Electrostatic Potential (MEP): Negative potential localized at the sulfonamide oxygen atoms, favoring electrophilic interactions .
ADME/Tox Predictions
SwissADME predictions for 4-(2-aminoethyl)-benzenesulfonamide, a close analog, suggest :
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Lipophilicity: (optimal for membrane permeability).
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Plasma Protein Binding: 72.9%, indicating moderate bioavailability.
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CYP450 Inhibition: Low likelihood, reducing drug-drug interaction risks.
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